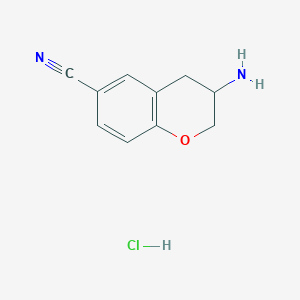
3-Amino-chroman-6-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-chroman-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 3-position and a nitrile group at the 6-position makes this compound particularly interesting for various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-chroman-6-carbonitrile hydrochloride typically involves the reaction of chroman derivatives with appropriate reagents to introduce the amino and nitrile groups. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the chroman ring is replaced by an amino group. The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-Amino-chroman-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro-chroman derivatives, while reduction of the nitrile group may produce amino-chroman derivatives .
科学的研究の応用
3-Amino-chroman-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-chroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity to various biological molecules. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-Amino-chroman-6-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
3-Amino-chroman-6-methyl: Similar structure but with a methyl group instead of a nitrile group.
3-Amino-chroman-6-hydroxyl: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-Amino-chroman-6-carbonitrile hydrochloride is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
3-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9H,4,6,12H2;1H |
InChIキー |
ORLRUIIPGJJYBY-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=C1C=C(C=C2)C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



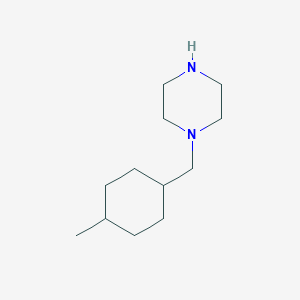
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)



![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
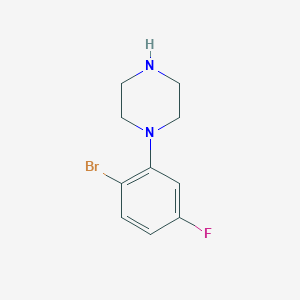
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
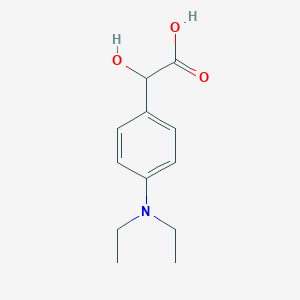
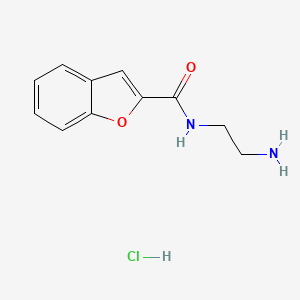
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
